
2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide, also known as CCEA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been identified as a novel, potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), an enzyme that plays a role in the endocannabinoid system. CCEA has been found to be a promising tool in the development of novel therapeutic agents for the treatment of various diseases, including chronic pain, anxiety, and inflammation.
科学的研究の応用
The ability of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide to selectively inhibit FAAH has enabled its use as a tool in scientific research. This compound has been studied for its potential to modulate the endocannabinoid system and its role in various diseases. In particular, this compound has been studied in the context of chronic pain, anxiety, and inflammation. For example, this compound has been shown to reduce pain-related behavior in animal models of chronic pain. In addition, this compound has been found to reduce anxiety-like behavior in animal models of anxiety. Furthermore, this compound has been found to reduce inflammation in animal models of inflammation.
作用機序
The mechanism of action of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide involves its ability to selectively inhibit FAAH. FAAH is an enzyme that is responsible for the breakdown of endocannabinoids, such as anandamide, in the body. By inhibiting FAAH, this compound increases the levels of anandamide in the body, which in turn activates the endocannabinoid system. This activation of the endocannabinoid system can lead to a variety of physiological effects, including the reduction of pain, anxiety, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are due to its ability to inhibit FAAH and activate the endocannabinoid system. Specifically, this compound has been found to reduce pain-related behavior in animal models of chronic pain, reduce anxiety-like behavior in animal models of anxiety, and reduce inflammation in animal models of inflammation. In addition, this compound has been found to modulate the endocannabinoid system in other ways, such as by reducing stress and improving cognitive performance.
実験室実験の利点と制限
The use of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide in laboratory experiments has several advantages and limitations. One advantage is that this compound is a highly selective inhibitor of FAAH, which allows for the precise modulation of the endocannabinoid system. In addition, this compound is relatively easy to synthesize and is stable at room temperature. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is not water soluble, which can make it difficult to use in certain experiments. In addition, this compound has a relatively short half-life, which can limit its use in long-term experiments.
将来の方向性
The potential applications of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide in scientific research are vast. One future direction for research is to further explore the role of this compound in the modulation of the endocannabinoid system and its effects on various diseases, such as chronic pain, anxiety, and inflammation. In addition, further research is needed to explore the potential of this compound as a therapeutic agent for the treatment of these diseases. Furthermore, future research should focus on the development of new and improved synthesis methods for this compound, as well as the development of new and improved FAAH inhibitors. Finally, further research is needed to explore the potential of this compound as a tool to study the endocannabinoid system in general.
合成法
The synthesis of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide is accomplished through a multi-step process. The first step involves the reaction of 1-cyclopropylethyl chloroformate with 2,2,2-trifluoroethylacetamide in the presence of a base, such as sodium hydroxide. This reaction results in the formation of this compound. The product is then purified by column chromatography and recrystallization.
特性
IUPAC Name |
2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO/c1-6(7-2-3-7)14(8(15)4-10)5-9(11,12)13/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRYFGTYICDZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(CC(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide](/img/structure/B6143650.png)
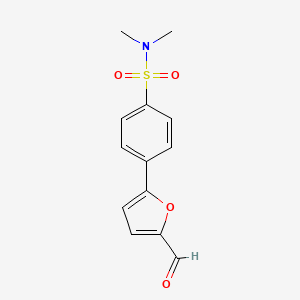
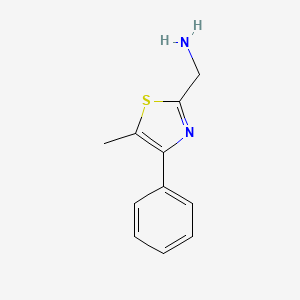
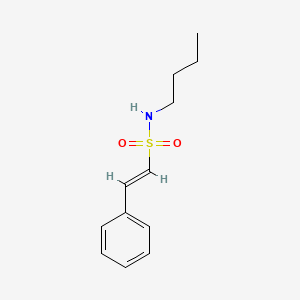
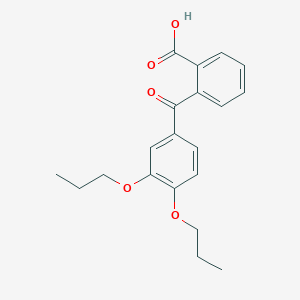
![4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6143681.png)
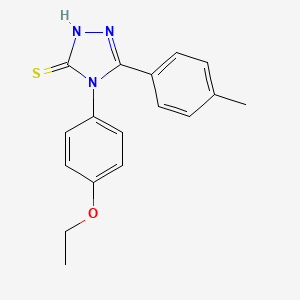
![2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide](/img/structure/B6143707.png)
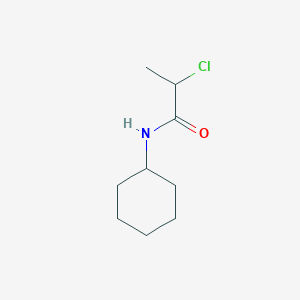
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B6143709.png)
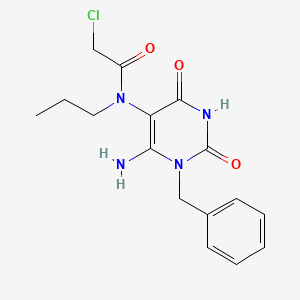
![4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6143727.png)
![3-[(carboxymethyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B6143733.png)
![3-chloro-5-(thiophen-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B6143734.png)